Beryllium formate
Overview
Description
Beryllium formate is an inorganic compound with the chemical formula C₂H₂BeO₄ It is a salt formed from beryllium and formic acid this compound is known for its unique properties, including its high thermal stability and its ability to form complexes with various ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Beryllium formate can be synthesized through the reaction of beryllium hydroxide or beryllium oxide with formic acid. The reaction typically occurs under controlled conditions to ensure the complete conversion of the reactants to the desired product. The general reaction is as follows: [ \text{Be(OH)}_2 + 2 \text{HCOOH} \rightarrow \text{Be(HCOO)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and pH to optimize yield and purity. The use of high-purity beryllium hydroxide and formic acid is essential to minimize impurities in the final product.
Types of Reactions:
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Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of beryllium oxide and carbon dioxide. [ \text{Be(HCOO)}_2 + \text{O}_2 \rightarrow \text{BeO} + 2 \text{CO}_2 ]
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Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions, leading to the formation of beryllium metal and formic acid.
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Substitution: this compound can participate in substitution reactions where the formate ions are replaced by other anions or ligands, forming new beryllium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Hydrogen gas, lithium aluminum hydride.
Substitution Reagents: Various ligands such as ammonia, phosphines, and other organic molecules.
Major Products Formed:
Oxidation: Beryllium oxide and carbon dioxide.
Reduction: Beryllium metal and formic acid.
Substitution: New beryllium complexes with different ligands.
Scientific Research Applications
Beryllium formate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other beryllium compounds and complexes. It is also studied for its coordination chemistry and reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in understanding beryllium toxicity and its interactions with biomolecules.
Medicine: Research into this compound’s potential use in medical imaging and as a therapeutic agent is ongoing, although its toxicity poses significant challenges.
Industry: Utilized in the production of beryllium-containing materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which beryllium formate exerts its effects involves its ability to form stable complexes with various ligands. In biological systems, beryllium ions can interact with proteins and enzymes, potentially disrupting their function. The coordination chemistry of this compound is crucial in understanding its reactivity and interactions at the molecular level.
Comparison with Similar Compounds
Beryllium Acetate: Similar to beryllium formate but with acetate ions instead of formate. It has different solubility and reactivity properties.
Beryllium Chloride: A halide of beryllium, used in different industrial applications and has distinct chemical behavior compared to this compound.
Beryllium Nitrate: Another beryllium salt with nitrate ions, used in various chemical processes and research applications.
Uniqueness: this compound is unique due to its specific coordination chemistry and the ability to form stable complexes with a variety of ligands. Its thermal stability and reactivity with oxidizing and reducing agents also distinguish it from other beryllium compounds.
Properties
IUPAC Name |
beryllium;diformate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Be/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKLNOZTOBKSDK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].C(=O)[O-].C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be(CHO2)2, C2H2BeO4 | |
Record name | beryllium formate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149498 | |
Record name | Beryllium formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111-71-3 | |
Record name | Beryllium formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beryllium formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BERYLLIUM FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0B3306110 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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